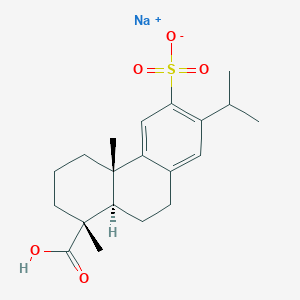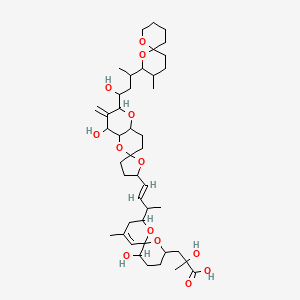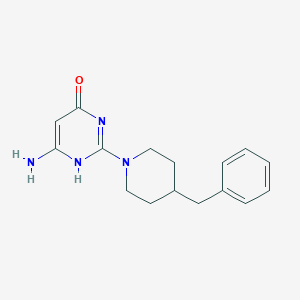
6-amino-2-(4-benzylpiperidin-1-yl)-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “6-amino-2-(4-benzylpiperidin-1-yl)-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(4-benzylpiperidin-1-yl)-1H-pyrimidin-4-one involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are optimized to favor the desired product formation while minimizing side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on the required production volume and the specific properties of the compound. Industrial production often involves the use of large reactors, automated control systems, and rigorous quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
6-amino-2-(4-benzylpiperidin-1-yl)-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds that retain the core structure of this compound while exhibiting new properties.
科学研究应用
6-amino-2-(4-benzylpiperidin-1-yl)-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 6-amino-2-(4-benzylpiperidin-1-yl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved can range from metabolic processes to signal transduction cascades.
相似化合物的比较
Similar Compounds
Similar compounds to 6-amino-2-(4-benzylpiperidin-1-yl)-1H-pyrimidin-4-one include those with comparable molecular structures and reactivity. These compounds may share similar functional groups or core structures, leading to analogous chemical and biological properties.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and molecular geometry, which confer unique reactivity and potential applications. This uniqueness makes it a valuable subject of study and a potential candidate for various practical applications.
Conclusion
This compound is a compound of significant interest in multiple scientific disciplines. Its unique properties, diverse reactivity, and potential applications make it a valuable subject of study. Ongoing research continues to uncover new insights into its synthesis, reactions, applications, and mechanisms of action, highlighting its importance in both academic and industrial contexts.
属性
IUPAC Name |
6-amino-2-(4-benzylpiperidin-1-yl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c17-14-11-15(21)19-16(18-14)20-8-6-13(7-9-20)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H3,17,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMJNRYBRWCEJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC(=O)C=C(N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC(=O)C=C(N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-4a,5,5a,6-tetrahydro-4H-tetracene-1,3,12-trione](/img/structure/B7825005.png)

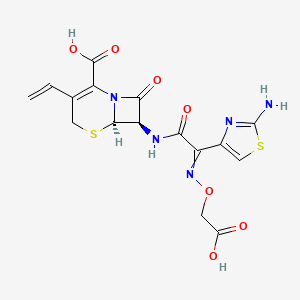
![4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol](/img/structure/B7825018.png)
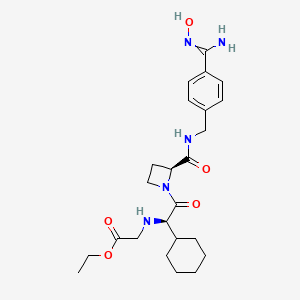
![[(1R,2R,3R,11S,12S,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B7825029.png)
